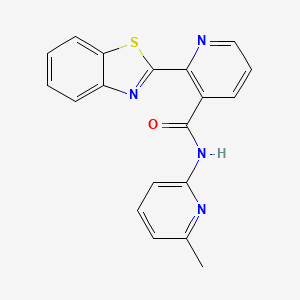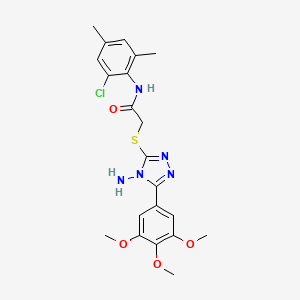![molecular formula C26H26N6O2S B12149553 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide](/img/structure/B12149553.png)
2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide is a complex organic compound that features a triazole ring, a carbazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethoxyphenyl isothiocyanate under reflux conditions.
Introduction of the Carbazole Moiety: The carbazole group is introduced through a nucleophilic substitution reaction, where 9-ethyl-9H-carbazole reacts with the triazole intermediate.
Acetamide Formation: The final step involves the acylation of the amino group on the triazole ring with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and carbazole moieties.
Reduction: Reduction reactions can target the triazole ring and the acetamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, it is considered for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Amino-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide
- 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-methyl-9H-carbazol-3-yl)-acetamide
Uniqueness
The unique combination of the triazole, carbazole, and acetamide groups in 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N6O2S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-3-31-22-8-6-5-7-20(22)21-15-18(11-14-23(21)31)28-24(33)16-35-26-30-29-25(32(26)27)17-9-12-19(13-10-17)34-4-2/h5-15H,3-4,16,27H2,1-2H3,(H,28,33) |
InChI Key |
ZFHAAXFBWXJZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)OCC)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12149493.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149498.png)


![N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12149512.png)
![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12149514.png)
![5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149522.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12149528.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12149543.png)
![ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12149546.png)
methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12149557.png)
![Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12149559.png)
